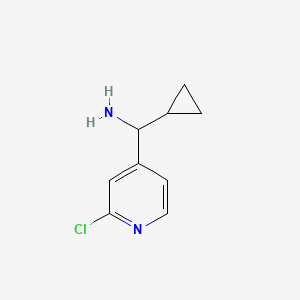

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloropyridin-4-yl)-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-5-7(3-4-12-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRRNNURRYIDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloropyridin-4-yl)(cyclopropyl)methanamine

Abstract

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine is a substituted pyridinylmethanamine that has emerged as a critical structural motif and key building block in modern medicinal chemistry. Its unique combination of a reactive chloropyridine ring, a conformationally constrained cyclopropyl group, and a nucleophilic secondary amine makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthetic methodologies, reactivity profile, and significant applications, particularly in the development of targeted therapeutics. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in leveraging this valuable compound.

Core Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a cyclopropylaminomethyl group at the 4-position.

Nomenclature and Database Identifiers

-

Systematic IUPAC Name: this compound[1]

Physicochemical Data

The intrinsic properties of the molecule are crucial for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source |

| Molecular Weight | 182.65 g/mol | [1][2] |

| Purity (Typical) | ≥95% | [2] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in a dark place | [3][5] |

Synthesis and Manufacturing Insights

The most prevalent and industrially scalable method for synthesizing this compound is through one-pot reductive amination. This process is favored for its high efficiency, operational simplicity, and use of readily available starting materials.

Primary Synthetic Route: Reductive Amination

The reaction proceeds by the condensation of 2-chloropyridine-4-carboxaldehyde with cyclopropylamine to form an intermediate imine (or iminium ion under acidic conditions), which is then immediately reduced in situ to the target secondary amine.

Causality Behind Experimental Choices:

-

Starting Materials: 2-chloropyridine-4-carboxaldehyde is the ideal precursor as the aldehyde functionality is primed for imine formation. Cyclopropylamine is a commercially available primary amine.[6]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. Unlike stronger hydrides like NaBH₄, it is mild enough not to reduce the starting aldehyde, selectively reducing the intermediate iminium ion. Its solubility in common organic solvents like dichloromethane (DCM) or dichloroethane (DCE) makes it ideal for this transformation. Other borohydride and borane reagents are also widely used for reductive aminations.[7][8]

-

Solvent: Aprotic solvents such as DCM or THF are used to prevent unwanted side reactions with the hydride reagent.

-

Acid Catalyst (Optional): A small amount of acetic acid is often added to catalyze imine formation by protonating the carbonyl oxygen, thereby activating the aldehyde.

A generalized workflow for this key synthesis is depicted below.

Caption: Synthetic workflow via reductive amination.

Chemical Reactivity and Mechanistic Considerations

The molecule's reactivity is governed by three key functional groups: the secondary amine, the C2-chloro substituent on the pyridine ring, and the pyridine nitrogen itself.

-

N-Cyclopropylmethylamine Moiety: The secondary amine is nucleophilic and can readily undergo standard reactions such as acylation, sulfonylation, alkylation, and arylation to build more complex structures. This is the most common point of modification in drug discovery programs.

-

2-Chloropyridine Ring: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr).[9] This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alcohols, thiols) or for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.[10]

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen provides a site for protonation, alkylation, or N-oxide formation, which can be used to modulate the electronic properties and solubility of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. The 2-chloropyridine fragment is a well-known "privileged scaffold" in drug design, appearing in numerous kinase inhibitors and other targeted agents.

Role as a Key Building Block

This compound provides a robust framework that can be elaborated upon. For instance, its amine handle can be used to attach a pharmacophore designed to interact with a specific biological target, while the chloropyridine can be used as a handle for coupling to another molecular fragment. This modular approach is highly valuable in lead optimization campaigns. While direct applications of this specific molecule are often proprietary, its structural components are found in inhibitors of enzymes like Lysyl Oxidase Like 2 (LOXL2), which are implicated in fibrosis and cancer.[11] The related precursor, 2-chloro-4-methylpyridine, is a reagent in the synthesis of mGLUR5 modulators and TGR5 agonists.[10]

The diagram below illustrates a conceptual pathway where the title compound is integrated into a larger, drug-like molecule.

Sources

- 1. This compound 95% | CAS: 1270444-14-8 | AChemBlock [achemblock.com]

- 2. 1270444-14-8 this compound AKSci 7002DM [aksci.com]

- 3. 1270444-14-8|this compound|BLD Pharm [bldpharm.com]

- 4. 1270444-14-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. This compound dihydrochloride - Lead Sciences [lead-sciences.com]

- 6. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. alkalimetals.com [alkalimetals.com]

- 11. medchemexpress.com [medchemexpress.com]

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine

Abstract

The unambiguous determination of a chemical structure is the bedrock of modern chemical and pharmaceutical research. It validates synthetic pathways, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory submission. This guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of this compound, a molecule featuring a heterocyclic aromatic ring and a strained aliphatic system. We will employ a multi-technique analytical approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal logic behind the experimental design and data interpretation.

Introduction and Analytical Strategy

This compound (Molecular Formula: C₉H₁₁ClN₂, Molecular Weight: 182.65 g/mol ) is a small molecule of interest in medicinal chemistry and materials science.[1][2][3] Its structure comprises three key motifs: a 2-chloropyridine heterocycle, a cyclopropyl ring, and a methanamine linker. The conclusive confirmation of this specific arrangement, to the exclusion of any potential isomers, requires a synergistic application of modern analytical techniques.

Our strategy is designed to be a self-validating workflow. We begin with techniques that provide broad, foundational information (MS for molecular weight and IR for functional groups) and progressively move to more detailed methods (NMR) that map the precise atomic connectivity. Each step provides evidence that either confirms or refutes the hypothesis drawn from the previous analysis, culminating in a single, verified structure.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Rationale: Mass spectrometry is the initial and most direct method to confirm the molecular weight of a synthesized compound. For halogen-containing molecules, it offers an immediate signature through isotopic patterns. We employ high-resolution mass spectrometry (HRMS) to move beyond nominal mass and confirm the elemental formula, a critical step in distinguishing between isobaric compounds.

Expected Data & Interpretation: Using a soft ionization technique like Electrospray Ionization (ESI) minimizes fragmentation and maximizes the abundance of the molecular ion.[4] We expect to observe a protonated molecular ion [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), we anticipate a characteristic isotopic cluster for the [M+H]⁺ ion, with peaks at m/z 183.07 and 185.07 in an approximate 3:1 ratio.

Electron Impact (EI) ionization, a "harder" technique, can be used to induce fragmentation, providing clues about the molecule's assembly.[5] Key fragmentation pathways for pyridines often involve the loss of HCN, while amines typically cleave at the bond alpha to the nitrogen atom.[6][7][8]

Table 1: Predicted Mass Spectrometry Data for C₉H₁₁ClN₂

| m/z (Predicted) | Species | Isotopic Pattern | Interpretation |

|---|---|---|---|

| 183.0738 | [C₉H₁₂³⁵ClN₂]⁺ | [M+H]⁺ | Protonated molecular ion (³⁵Cl) |

| 185.0709 | [C₉H₁₂³⁷ClN₂]⁺ | [M+2+H]⁺ | Protonated molecular ion (³⁷Cl) |

| 142.0689 | [C₈H₉N₂]⁺ | - | Loss of C₃H₅ (cyclopropyl radical) from [M]⁺ |

| 127.0371 | [C₇H₅ClN]⁺ | ~3:1 | Cleavage of the C-C bond adjacent to the amine |

Protocol: Acquiring High-Resolution Mass Spectra (LC-MS)

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute this solution to approximately 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).[9]

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

MS Parameters: Set the instrument to positive ion mode. Optimize key parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the ion of interest.[10]

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the mass resolution is set to >10,000 to allow for accurate mass determination.

-

Data Analysis: Process the spectrum to identify the [M+H]⁺ ion cluster. Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical value for C₉H₁₂ClN₂⁺.

Infrared Spectroscopy: Functional Group Identification

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the characteristic functional groups within a molecule based on their vibrational frequencies. This allows for quick confirmation of the presence of the amine (N-H bonds), the aromatic ring (C=C, C=N bonds), and aliphatic groups (C-H bonds).

Expected Data & Interpretation: The IR spectrum will provide confirmatory evidence for the key components of the structure. The primary amine is expected to show two distinct N-H stretching bands. The pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ region.[11][12][13]

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Cyclopropyl, Methine) |

| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1400 - 1600 | C=C and C=N Stretch | Pyridine Ring |

| 600 - 800 | C-Cl Stretch | Chloro-substituent |

Protocol: Acquiring an FTIR Spectrum (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Background Scan: With the clean, empty ATR accessory in place, run a background scan to capture the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, raise the anvil and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy provides the most detailed structural information, establishing the carbon-hydrogen framework and the connectivity between different molecular fragments. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all atoms in the molecule.[14]

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.

-

Concentration: For a small molecule (~183 g/mol ), dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean vial.[15][16]

-

Transfer: Use a Pasteur pipette to transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.[15]

-

Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is often sufficient.[15]

-

Labeling: Label the NMR tube clearly before inserting it into the spectrometer.

¹H NMR: Proton Environment and Connectivity

Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of adjacent protons (splitting pattern).

-

Pyridine Region (δ 7.0-8.5 ppm): The 2,4-disubstituted pyridine ring will show three protons. H-6 (adjacent to N) will be the most downfield. H-3 and H-5 will exhibit splitting patterns consistent with their positions.

-

Methine Proton (δ ~4.0 ppm): The single proton on the carbon linking the two rings will be a multiplet, split by the amine protons and the cyclopropyl protons.

-

Amine Protons (δ 1.5-3.0 ppm): The two -NH₂ protons will likely appear as a broad singlet that can be exchanged with D₂O.

-

Cyclopropyl Region (δ 0.2-1.5 ppm): This highly shielded region will contain complex, overlapping multiplets corresponding to the three protons on the cyclopropyl ring.[17][18][19] The diastereotopic nature of the methylene protons contributes to this complexity.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 (Pyridine) | ~8.3 | Doublet (d) | 1H |

| H-5 (Pyridine) | ~7.2 | Doublet of doublets (dd) | 1H |

| H-3 (Pyridine) | ~7.4 | Singlet-like / narrow d | 1H |

| -CH- (Methine) | ~3.5 - 4.0 | Multiplet (m) | 1H |

| -NH₂ (Amine) | ~2.0 | Broad Singlet (br s) | 2H |

| -CH- (Cyclopropyl) | ~0.8 - 1.2 | Multiplet (m) | 1H |

| -CH₂- (Cyclopropyl) | ~0.4 - 0.8 | Multiplet (m) | 4H |

¹³C NMR: The Carbon Skeleton

Interpretation: The ¹³C NMR spectrum shows a signal for each unique carbon atom. The chemical shift indicates the type of carbon (e.g., aromatic, aliphatic). Assuming no accidental equivalence, the 9 carbons in the molecule should produce 9 distinct signals.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-2 (Pyridine, C-Cl) | ~151 |

| C-6 (Pyridine) | ~150 |

| C-4 (Pyridine) | ~148 |

| C-3 (Pyridine) | ~122 |

| C-5 (Pyridine) | ~120 |

| -CH- (Methine) | ~55-60 |

| -CH- (Cyclopropyl) | ~10-15 |

| -CH₂- (Cyclopropyl) | ~3-8 |

2D NMR: Connecting the Fragments

Two-dimensional NMR experiments are essential for assembling the fragments identified in the 1D spectra into the final molecular structure.[20][21][22]

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

-

Key Correlations:

-

H-5 will show a correlation to H-6.

-

The methine proton (-CH-) will show correlations to the cyclopropyl protons.

-

Caption: Expected ³J(H,H) couplings seen in COSY.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to. It is the most reliable way to assign carbon chemical shifts.

-

Key Correlations: It will definitively link the proton assignments in Table 3 to the carbon assignments in Table 4. For example, the proton signal at ~8.3 ppm will show a cross-peak to the carbon signal at ~150 ppm, confirming their assignment as H-6 and C-6, respectively.

Caption: HSQC workflow for direct C-H correlation.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation, as it reveals long-range correlations (2-3 bonds) between protons and carbons. It is used to connect the molecular fragments.

-

Key Correlations to Bridge Fragments:

-

Methine Proton (-CH-) to Pyridine Carbons: The methine proton should show correlations to C-4, C-3, and C-5 of the pyridine ring, definitively proving the connection point.

-

Pyridine Protons to Methine Carbon: H-3 and H-5 should show correlations to the methine carbon.

-

Cyclopropyl Protons to Methine Carbon: The cyclopropyl protons should show correlations to the methine carbon, linking the aliphatic and linker portions.

-

Caption: Key 2- and 3-bond C-H correlations in HMBC.

Conclusion: Synthesis of Evidence

By systematically integrating the data from these orthogonal analytical techniques, we can definitively elucidate the structure of this compound.

-

Mass Spectrometry confirms the correct molecular weight (182.65 g/mol ) and elemental formula (C₉H₁₁ClN₂).

-

Infrared Spectroscopy verifies the presence of the required functional groups: a primary amine, an aromatic ring, and aliphatic C-H bonds.

-

¹H and ¹³C NMR provide a complete count of all protons and carbons and characterize their local chemical environments.

-

COSY, HSQC, and HMBC experiments provide the unambiguous connectivity map, linking the pyridine ring to the methine carbon at the C-4 position, and the methine carbon to the cyclopropyl group.

This rigorous, evidence-based approach leaves no ambiguity and stands as the gold standard for structural characterization in the chemical sciences.

References

-

Lead Sciences. This compound dihydrochloride. [Link]

-

Georgia State University. (2023). Small molecule NMR sample preparation. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

de Haas, T. P. A., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9131-9143. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

PubChem. 2-Chloropyridine. [Link]

-

ResearchGate. FT-IR spectra of pyridine. [Link]

-

Brown, E. V., et al. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 35(4), 1149-1151. [Link]

-

CORE. A mass spectral study of - 2-pyrimidones and 2-pyrimidthiones. [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Grolmus, L., et al. (2024). Current data processing methods and reporting standards for untargeted analysis of volatile organic compounds using direct mass spectrometry: a systematic review. Metabolomics, 20(1), 26. [Link]

-

Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d5. [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

CET Scientific Services. Pyridine FTIR Spectroscopy. [Link]

-

Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1105-1108. [Link]

-

Mariella, R. P., & Godar, E. M. (1956). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 60(1), 41-43. [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

-

LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Martin, G. E., & Crouch, R. C. (1991). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Journal of Natural Products, 54(1), 1-70. [Link]

-

StudySmarter. 1H NMR:Spin-Splitting Patterns Explained. [Link]

-

ResearchGate. FTIR spectra of pyridine adsorbed on catalysts. [Link]

-

Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

-

Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

Royal Society of Chemistry. Supporting Information for a chemical synthesis paper. [Link]

-

Lead Sciences. This compound. [Link]

-

De Kowalewski, D. G., et al. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201-212. [Link]

-

Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. [Link]

-

ETH Zurich. Structure Elucidation by NMR. [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

Sources

- 1. 1270444-14-8 this compound AKSci 7002DM [aksci.com]

- 2. This compound 95% | CAS: 1270444-14-8 | AChemBlock [achemblock.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. rsc.org [rsc.org]

- 10. Current data processing methods and reporting standards for untargeted analysis of volatile organic compounds using direct mass spectrometry: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cet-science.com [cet-science.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. scribd.com [scribd.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 21. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2-Chloropyridin-4-yl)(cyclopropyl)methanamine (CAS 1270444-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine is a key building block in modern medicinal chemistry, particularly in the development of novel therapeutics targeting ion channels. Its unique structural combination of a 2-chloropyridine heterocycle and a cyclopropylmethylamine moiety offers a valuable scaffold for creating compounds with specific pharmacological activities. This guide provides an in-depth overview of its chemical properties, a plausible synthetic route, and its significant application in the synthesis of potassium channel modulators.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The presence of a chlorine atom at the 2-position and a cyclopropylmethanamine group at the 4-position of the pyridine ring are key features that influence its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 1270444-14-8 | N/A |

| Molecular Formula | C₉H₁₁ClN₂ | |

| Molecular Weight | 182.65 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Not specified, likely a solid or oil | N/A |

| Purity | Typically available at ≥95% | |

| Storage | Store in a cool, dry place | N/A |

Note: Some properties like appearance, melting point, and boiling point are not consistently reported by commercial suppliers and may vary depending on the purity and physical state of the substance.

Plausible Synthesis Pathway

The proposed synthesis involves two main stages:

-

Oxidation of 2-chloro-4-pyridinemethanol to 2-chloro-4-pyridinecarboxaldehyde.

-

Reductive amination of 2-chloro-4-pyridinecarboxaldehyde with cyclopropylamine.

Experimental Protocol: A Proposed Synthesis

Stage 1: Synthesis of 2-chloro-4-pyridinecarboxaldehyde

This stage is based on a known procedure for the oxidation of a similar substrate[1].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-pyridinemethanol, N-bromosuccinimide (NBS), and anhydrous sodium carbonate in a suitable solvent such as benzene or toluene.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to quench any remaining NBS. Filter the insoluble material.

-

Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium chloride. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-pyridinecarboxaldehyde.

Stage 2: Synthesis of this compound via Reductive Amination

This stage utilizes a standard and widely used method for the formation of amines from aldehydes[2][3].

-

Reaction Setup: In a reaction vessel, dissolve 2-chloro-4-pyridinecarboxaldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Amine: To this solution, add cyclopropylamine. The mixture is typically stirred at room temperature for a short period to allow for the formation of the intermediate imine.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The use of STAB is advantageous as it is selective for the reduction of imines in the presence of aldehydes.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery: A Precursor to Potassium Channel Modulators

This compound serves as a crucial intermediate in the synthesis of compounds that modulate the activity of potassium channels. Potassium channels are a diverse group of ion channels that play a fundamental role in regulating cellular excitability in various tissues, including the nervous system, heart, and smooth muscle. As such, they are attractive targets for the treatment of a wide range of diseases, including neurological disorders, cardiovascular diseases, and metabolic disorders.

A recent patent application (WO2025252599A1) describes the use of this compound in the synthesis of novel potassium channel activators.

Exemplary Experimental Application

The following is an adaptation of a procedure described in the aforementioned patent, illustrating the utility of the target compound.

Synthesis of a Potassium Channel Modulator Precursor

-

Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent like dichloromethane (DCM).

-

Coupling Reaction: This amine can then be reacted with a variety of electrophilic partners, such as an acid chloride or a sulfonyl chloride, in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form a more complex molecule. The specific reaction partner would be chosen based on the desired final compound's structure-activity relationship (SAR).

-

Work-up and Purification: Following the completion of the reaction, the mixture is typically washed with water and brine, dried over an anhydrous salt, and concentrated. The resulting crude product is then purified, often by column chromatography, to yield the desired advanced intermediate or final compound.

This synthetic versatility allows for the exploration of a wide chemical space around the this compound core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of new potassium channel modulators.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis, while not explicitly detailed in the public domain, can be reliably achieved through established synthetic methodologies such as reductive amination. Its primary and most significant application to date is in the synthesis of novel potassium channel modulators, highlighting its importance in the development of new therapies for a range of debilitating diseases. This guide provides a foundational understanding of this compound, enabling researchers to leverage its potential in their own drug discovery programs.

References

-

Lead Sciences. This compound dihydrochloride. [Link]

-

PrepChem. Synthesis of 2-chloro-4-pyridinecarboxaldehyde. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.

- Google Patents.

Sources

Spectroscopic data of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its chemical structure, featuring a chloropyridine ring, a cyclopropyl group, and a secondary amine, presents a unique combination of functionalities that require thorough characterization for unambiguous identification and quality control. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive framework for researchers engaged in its synthesis and analysis. While the data presented herein are predicted based on established principles of spectroscopy, they serve as a robust reference for the interpretation of experimentally acquired spectra. The molecular formula is C₉H₁₁ClN₂ with a molecular weight of 182.65 g/mol .[1][2]

This document is structured to provide not only the predicted spectral data but also the underlying scientific rationale for these predictions, empowering researchers to understand the "why" behind the data. We will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.[3] For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and potentially two-dimensional NMR experiments would be employed for complete structural assignment.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3, H-5 | ~7.2 - 7.4 | d | ~5.0 |

| H-6 | ~8.2 | d | ~5.0 |

| CH (methine) | ~3.5 | d | ~8.0 |

| NH | ~1.8 (broad s) | s | - |

| CH (cyclopropyl) | ~0.9 - 1.1 | m | - |

| CH₂ (cyclopropyl) | ~0.4 - 0.6 | m | - |

| CH₂ (cyclopropyl) | ~0.2 - 0.4 | m | - |

Causality Behind Predictions:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm).[5][6] H-6 is adjacent to the electronegative nitrogen atom and will be the most deshielded. H-3 and H-5 are in similar chemical environments. The splitting pattern will be a doublet for H-3/H-5 and a doublet for H-6 due to coupling with their respective neighbors.

-

Methine Proton (CH): The proton on the carbon connecting the pyridine ring and the cyclopropyl group is expected to be deshielded by the adjacent aromatic ring and the nitrogen atom, appearing around 3.5 ppm as a doublet due to coupling with the NH proton.

-

Amine Proton (NH): The secondary amine proton typically appears as a broad singlet and its chemical shift can vary depending on solvent and concentration.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring are highly shielded and appear in the upfield region (δ 0.2-1.1 ppm).[7] Their signals will be complex multiplets due to geminal and vicinal coupling.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shifts to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-4 | ~155 |

| C-6 | ~148 |

| C-3, C-5 | ~120 |

| CH (methine) | ~60 |

| CH (cyclopropyl) | ~15 |

| CH₂ (cyclopropyl) | ~5 |

Causality Behind Predictions:

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring will appear in the downfield region (δ 120-160 ppm).[8][9] The carbons directly attached to the nitrogen (C-2, C-6) and the carbon bearing the methanamine group (C-4) will be the most deshielded. The carbon attached to chlorine (C-2) will also be significantly deshielded.

-

Methine Carbon (CH): The carbon connecting the pyridine and cyclopropyl groups will be in the range of δ 50-65 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region (δ 5-20 ppm).[9]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum and reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Identity | Rationale |

| 182/184 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 141 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical. |

| 153 | [M - C₂H₄]⁺ | α-cleavage, loss of an ethyl radical from the cyclopropyl ring opening. |

| 111 | [C₅H₃ClN]⁺ | Fragmentation of the pyridine ring. |

Causality Behind Predictions:

-

Molecular Ion: The presence of one nitrogen atom will result in an even molecular weight for the molecular ion, however, the presence of a second nitrogen atom will result in an odd molecular weight, which is not the case here. The presence of a chlorine atom will lead to a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.[10][11]

-

Fragmentation: The most common fragmentation pathway for amines is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[10][11][12][13] For this compound, this would involve the loss of the cyclopropyl group as a radical. Aromatic amines can also undergo fragmentation of the aromatic ring.[11][14]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization source (70 eV).

-

Mass Analysis: Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3500 | N-H | Stretching |

| 1580 - 1650 | N-H | Bending |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 1400 - 1600 | Aromatic C=C | Stretching |

| 1000 - 1250 | C-N | Stretching |

| 1000 - 1100 | C-Cl | Stretching |

| 800 - 850 | C-H out-of-plane | Bending (substituted pyridine) |

Causality Behind Predictions:

-

N-H Vibrations: The secondary amine will show a characteristic N-H stretching absorption in the 3300-3500 cm⁻¹ region and a bending vibration around 1580-1650 cm⁻¹.[15][16][17]

-

Aromatic Vibrations: The 2,4-disubstituted pyridine ring will exhibit aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region.[18][19][20]

-

C-N and C-Cl Stretching: The C-N stretching of the aromatic amine will be observed in the 1250-1335 cm⁻¹ range.[16][17] The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the absorption bands.

Visualizations

Molecular Structure and Atom Numbering for NMR Assignment

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 1270444-14-8|this compound|BLD Pharm [bldpharm.com]

- 3. emerypharma.com [emerypharma.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 7. Cyclopropyl-(4-methylquinolin-2-yl)methanamine | C14H16N2 | CID 114754959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 9. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. wikieducator.org [wikieducator.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

Synthesis of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine starting materials

An In-depth Technical Guide to the Synthesis of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine Starting Materials

Introduction

This compound is a key structural motif and a valuable intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its unique combination of a halogenated pyridine ring, a flexible aminomethyl linker, and a strained cyclopropyl group imparts specific physicochemical properties that are often sought in drug development for modulating biological activity.

This technical guide, intended for researchers, chemists, and process development professionals, provides a detailed exploration of the core synthetic strategies for preparing the necessary starting materials and assembling the final amine product. As a senior application scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles, the rationale for reagent selection, and the practical considerations for achieving efficient and scalable syntheses. The protocols described herein are designed to be self-validating, grounded in established chemical literature, and presented with the clarity required for laboratory application.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target molecule, this compound, can be approached through several convergent strategies. The most common and industrially viable approaches hinge on the formation of a key ketone intermediate, (2-chloropyridin-4-yl)(cyclopropyl)methanone, which is then converted to the target amine via reductive amination. Two primary retrosynthetic pathways to this ketone are outlined below.

Caption: Retrosynthetic analysis of the target amine.

This guide will focus on these two robust strategies, detailing the preparation of the key starting materials: the 2-chloropyridine-4-yl electrophile (in the form of a nitrile or acid chloride) and the cyclopropyl nucleophile (as a Grignard reagent).

Part 1: Synthesis of the 2-Chloropyridine-4-yl Moiety

The 2-chloropyridine core is a common feature in many pharmaceuticals. The challenge lies in introducing the required functionality at the C4 position.

Synthesis of 2-Chloro-4-cyanopyridine

2-Chloro-4-cyanopyridine is an excellent electrophilic precursor. A reliable method for its synthesis begins with the N-oxidation of a commercially available pyridine, followed by cyanation.

Workflow: 2-Chloro-4-cyanopyridine Synthesis

Caption: Workflow for the synthesis of 2-Chloro-4-cyanopyridine.

Experimental Protocol: Synthesis of 4-Chloro-2-cyanopyridine from 4-Chloropyridine N-oxide [2]

-

Reaction Setup: To a stirred solution of 4-Chloropyridine N-oxide (1.0 eq) in acetonitrile (approx. 25 mL per gram of N-oxide), add N,N-dimethylcarbamoyl chloride (DMC, 1.5 eq).

-

Addition of Cyanating Agent: Cool the mixture in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN, 2.0 eq) dropwise, ensuring the internal temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor reaction completion by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 4-chloro-2-cyanopyridine as a light yellow oil.[2]

Causality Note: The N-oxide is crucial as it activates the pyridine ring for nucleophilic substitution. The C2 and C4 positions become electron-deficient. The combination of DMC and TMSCN generates an in situ cyanating agent that preferentially attacks the C2 position in this specific system, followed by rearrangement and deoxygenation to yield the desired product.

Synthesis of 2-Chloropyridine-4-carbonyl Chloride

This route involves the preparation of the corresponding carboxylic acid, which is then converted to the more reactive acid chloride.

Experimental Protocol: 2-Chloro-4-pyridinecarboxylic Acid to Acid Chloride [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl gas), suspend 2-Chloro-4-pyridinecarboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq).

-

Reaction: Add a catalytic amount of dimethylformamide (DMF, ~1-2 drops). Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).

-

Final Product: The resulting residue, 2-Chloropyridine-4-carbonyl chloride, is often used directly in the next step without further purification.

Part 2: Synthesis of the Cyclopropyl Nucleophile

The most common and effective nucleophilic cyclopropyl synthon is cyclopropylmagnesium bromide, a Grignard reagent. Its preparation requires strict anhydrous conditions to prevent quenching by water.

Experimental Protocol: Preparation of Cyclopropylmagnesium Bromide [4][5]

-

Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂ or Drierite). Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: Charge the flask with magnesium turnings (1.2 eq) and a small crystal of iodine (as an initiator). Add a small portion of anhydrous tetrahydrofuran (THF).

-

Initiation: In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF. Add a small amount of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required.[5]

-

Addition: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at room temperature or with gentle heating to ensure complete consumption of the magnesium.[4]

-

Storage and Use: The resulting grayish solution of cyclopropylmagnesium bromide is typically used immediately. Its concentration can be determined by titration if required.

Causality Note: The Grignard reaction involves a single electron transfer from the magnesium metal surface to the alkyl halide.[6][7] The iodine crystal acts as an activator by etching the passivating magnesium oxide layer on the turnings. Anhydrous ether solvents like THF are essential as they solvate the magnesium cation, stabilizing the Grignard reagent in what is known as the Schlenk equilibrium.

Part 3: Convergent Synthesis of the Ketone Intermediate

With both key fragments in hand, they can be coupled to form the central ketone intermediate.

Route A: From 2-Chloro-4-cyanopyridine

This route involves the addition of the Grignard reagent to the nitrile, forming a magnesium iminate salt, which is then hydrolyzed to the ketone.

Experimental Protocol: Ketone Synthesis via Grignard Addition to Nitrile

-

Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C. Add the freshly prepared solution of cyclopropylmagnesium bromide (~1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Hydrolysis (Work-up): Carefully quench the reaction by slowly adding it to a stirred solution of aqueous acid (e.g., 1 M HCl or 1 M H₂SO₄) cooled in an ice bath. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

Purification: After filtration and concentration, purify the crude product by column chromatography or crystallization to yield (2-chloropyridin-4-yl)(cyclopropyl)methanone.

Route B: From 2-Chloropyridine-4-carbonyl Chloride

This is a more direct acylation reaction but requires the prior synthesis of the acid chloride.

Experimental Protocol: Ketone Synthesis via Acylation

-

Reaction Setup: Place the freshly prepared 2-chloropyridine-4-carbonyl chloride (1.0 eq) in a flame-dried, inert-atmosphere flask and dissolve in anhydrous THF.

-

Grignard Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add the freshly prepared cyclopropylmagnesium bromide solution (~1.05 eq) dropwise, maintaining the low temperature to prevent over-addition.

-

Reaction: Stir at -78 °C for 1-2 hours.

-

Work-up: Quench the reaction at low temperature by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

-

Extraction, Washing, and Purification: Follow the same extraction, washing, drying, and purification steps as described in Route A.

| Parameter | Route A (Nitrile) | Route B (Acid Chloride) |

| Precursor | 2-Chloro-4-cyanopyridine | 2-Chloropyridine-4-carbonyl chloride |

| Key Steps | Grignard addition, then acidic hydrolysis | Preparation of acid chloride, then Grignard addition |

| Pros | Nitrile is often more stable and easier to handle than acid chloride. | Direct acylation, potentially cleaner reaction. |

| Cons | Requires a separate hydrolysis step which can sometimes be slow. | Acid chloride is moisture-sensitive and may need to be prepared fresh. |

Part 4: Final Transformation to this compound

The final step is the conversion of the ketone to the primary amine. Reductive amination is the most efficient and widely used method for this transformation.[8][9]

Workflow: Reductive Amination

Caption: General workflow for the final reductive amination step.

Experimental Protocol: One-Pot Reductive Amination [9][10]

-

Reaction Setup: To a solution of (2-chloropyridin-4-yl)(cyclopropyl)methanone (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add an ammonia source. Ammonium acetate (NH₄OAc, 5-10 eq) is commonly used as it also buffers the reaction medium.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine in equilibrium.

-

Reduction: Cool the mixture to 0 °C. Add a suitable reducing agent in portions. Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) is a classic choice due to its selectivity for the iminium ion over the ketone.[11] Alternatively, sodium borohydride (NaBH₄) can be used, often with success.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the ketone/imine intermediate by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water or dilute HCl. Basify the solution with aqueous NaOH or Na₂CO₃ to a pH > 10 to liberate the free amine.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude amine can be purified by column chromatography or by forming a hydrochloride salt, which can often be purified by crystallization.[12]

Causality Note: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to an imine (or its protonated iminium ion form).[8] The choice of reducing agent is critical. Mild hydride donors like NaBH₃CN are ideal because they are most reactive at the slightly acidic pH that favors iminium ion formation, while being slow to reduce the starting ketone. This selectivity minimizes the formation of the corresponding alcohol as a byproduct.[11]

Conclusion

The synthesis of this compound is a multi-step process that relies on the convergence of two key intermediates. The pathways outlined in this guide, centering on either a nitrile or an acid chloride precursor for the pyridine moiety and a Grignard reagent for the cyclopropyl group, represent robust and well-documented strategies. The final reductive amination step is a reliable and high-yielding transformation that is widely applicable in medicinal chemistry.[1] Careful execution of each step, particularly the anhydrous preparation of the Grignard reagent and the controlled conditions of the reductive amination, is paramount to achieving high purity and yield of the final product.

References

- CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents.

-

Wittig reaction - Wikipedia. Available at: [Link]

-

Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides - Organic Syntheses. Available at: [Link]

-

Synthesis of a Cyclopropane from an Aldehyde - YouTube. Available at: [Link]

-

Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes | Organic Letters. Available at: [Link]

-

In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates - PubMed. Available at: [Link]

-

Wittig Reaction - Common Conditions - Organic Chemistry Data. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

-

In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF - ResearchGate. Available at: [Link]

- US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents.

-

2-Chloropyridine - Wikipedia. Available at: [Link]

-

Synthesis of 2-chloro-4-pyridinecarboxaldehyde - PrepChem.com. Available at: [Link]

-

This compound dihydrochloride - Lead Sciences. Available at: [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.

-

2-Chloro-4-cyclopropylpyridine | C8H8ClN - PubChem. Available at: [Link]

-

Reductive amination - Wikipedia. Available at: [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Available at: [Link]

-

6-CHLORO-1-HEXENE - Organic Syntheses. Available at: [Link]

-

Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. Available at: [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]

-

Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

-

Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine) - Springer. Available at: [Link]

-

Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen - MDPI. Available at: [Link]

Sources

- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloropyridine-4-carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. air.unimi.it [air.unimi.it]

- 11. jocpr.com [jocpr.com]

- 12. This compound dihydrochloride - Lead Sciences [lead-sciences.com]

The Emerging Therapeutic Potential of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2-Chloropyridin-4-yl)(cyclopropyl)methanamine scaffold is a compelling structural motif in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this core structure. We will delve into the rationale behind its design, key biological targets, structure-activity relationships (SAR), and relevant experimental protocols for its synthesis and evaluation. This document serves as a comprehensive resource for researchers and drug development professionals interested in leveraging this promising chemical entity for the discovery of novel therapeutics.

Introduction: The Strategic Combination of Key Pharmacophores

The this compound core represents a deliberate convergence of two key pharmacophoric elements: the 2-chloropyridine ring and the cyclopropylamine moiety. This unique combination imparts favorable physicochemical and biological properties, making it an attractive starting point for drug discovery programs.

The 2-chloropyridine fragment is a versatile building block in medicinal chemistry, frequently incorporated into molecules with diverse biological activities, including antifungal and insecticidal agents, as well as antihistamines and antiarrhythmics.[1][2][3] Its presence can influence metabolic stability, membrane permeability, and target engagement. The chlorine substituent at the 2-position can serve as a handle for further chemical modification, allowing for the exploration of a wide chemical space.

The cyclopropylamine group is increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects.[4] The rigid, three-membered ring introduces conformational constraint, which can lead to a more favorable entropic contribution to binding affinity.[4] However, it is crucial to consider the potential for metabolic activation of the cyclopropylamine ring, which can lead to reactive intermediates and potential toxicity.[5][6] Careful molecular design is therefore essential to mitigate this risk.

This guide will explore how the synergistic interplay of these two moieties in the this compound scaffold gives rise to a range of biological activities, with a particular focus on its emerging role as a modulator of key enzymatic targets.

Key Biological Targets and Therapeutic Applications

Derivatives of the this compound core have shown promise in several therapeutic areas, primarily through their interaction with specific enzyme families.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

A significant area of interest for cyclopropylamine-containing compounds is the inhibition of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation. LSD1 is overexpressed in various cancers, making it an attractive target for oncology drug discovery. The cyclopropylamine moiety can act as a mechanism-based inactivator of LSD1.[7]

-

Mechanism of Action: The cyclopropylamine core of these derivatives can undergo oxidation by the FAD cofactor within the LSD1 active site, leading to the formation of a reactive intermediate that covalently modifies the enzyme, resulting in its irreversible inhibition.

The (2-Chloropyridin-4-yl) portion of the molecule can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies often focus on substitutions on the pyridine ring and the amine to enhance interactions with the enzyme's active site.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Recent studies have identified (2-Chloropyridin-4-yl)methanamine derivatives as selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2).[8] LOXL2 is a copper-dependent amine oxidase involved in the cross-linking of collagen and elastin in the extracellular matrix. Its upregulation is associated with fibrosis and cancer progression, making it a compelling therapeutic target.

One such derivative, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been reported to be a selective LOXL2 inhibitor with an IC50 of 126 nM.[8] This compound demonstrated selectivity for LOXL2 over other amine oxidases such as LOX, MAO-A, MAO-B, and SSAO.[8]

Antitumor Activity

Beyond specific enzyme inhibition, derivatives incorporating the 2-chloropyridine motif have been investigated for their potential as antitumor agents. For instance, novel 2-chloro-pyridine derivatives containing flavone moieties have been synthesized and shown to exhibit activity against gastric cancer cells and inhibit telomerase.[9] While not the core this compound structure, this highlights the general potential of the 2-chloropyridine scaffold in oncology.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves a multi-step process. The following provides a generalized synthetic approach and key experimental protocols for biological evaluation.

General Synthetic Scheme

A common synthetic route to the core scaffold is outlined below. This can be adapted to produce a variety of derivatives for SAR studies.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Protocol:

-

Synthesis of (2-Chloropyridin-4-yl)(cyclopropyl)methanone: To a solution of 2-chloro-4-cyanopyridine in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere, add a solution of cyclopropylmagnesium bromide dropwise at a controlled temperature (e.g., 0 °C). The reaction is then typically warmed to room temperature and stirred until completion. Work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, drying, and purification by column chromatography.

-

Reductive Amination: The resulting ketone is then subjected to reductive amination. The ketone is dissolved in a suitable solvent (e.g., methanol or dichloroethane) and treated with a source of ammonia (e.g., ammonium acetate or aqueous ammonia) and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). The reaction is stirred at room temperature until completion. Standard aqueous work-up and purification by chromatography yield the desired this compound.

Biological Evaluation Protocols

This protocol outlines a typical in vitro assay to determine the inhibitory activity of test compounds against LSD1.

Caption: Workflow for an in vitro LSD1 inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant human LSD1 enzyme, a histone H3 peptide substrate dimethylated at lysine 4 (H3K4me2), horseradish peroxidase (HRP), and a detection reagent such as Amplex Red.

-

Enzyme and Compound Addition: Add a solution of LSD1 enzyme to the wells of a microplate. Then, add serial dilutions of the test compounds. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

-

Pre-incubation: Pre-incubate the enzyme and compounds for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding a mixture of the H3K4me2 substrate and HRP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 60 minutes).

-

Detection: Stop the reaction and initiate the detection by adding the Amplex Red reagent. The H₂O₂ produced by the demethylation reaction will be converted by HRP to a fluorescent product.

-

Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol describes a common method to assess the inhibitory potential of compounds against LOXL2.

Sources

- 1. chempanda.com [chempanda.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine, a heterocyclic amine of significant interest in contemporary medicinal chemistry. The following sections detail the molecular structure, fundamental physicochemical parameters, a plausible synthetic route, and standardized protocols for experimental characterization. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Molecular Identity and Structural Elucidation

This compound is a substituted pyridine derivative characterized by the presence of a chlorine atom at the 2-position and a cyclopropylmethylamine group at the 4-position.

Table 1: Compound Identification

| Parameter | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1270444-14-8 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClN₂ | [1][4] |

| Molecular Weight | 182.65 g/mol | [1][4] |

| Canonical SMILES | C1CC1C(C2=CC(=NC=C2)Cl)N | [1] |

A dihydrochloride salt of this compound is also commercially available (CAS No: 2418661-50-2).[5] The presence of the basic amine group allows for the formation of such salts, which often exhibit improved solubility and stability.

Core Physicochemical Properties

The physicochemical profile of a compound is critical in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental data for this compound is not extensively published, we can infer and predict key parameters based on its structure and data from analogous compounds.

Table 2: Summary of Physicochemical Characteristics

| Parameter | Predicted/Observed Value | Significance in Drug Development |

| Physical State | Solid | Affects handling, formulation, and storage.[1] |

| logP (Octanol/Water Partition Coefficient) | ~2.5 (Predicted) | A measure of lipophilicity, influencing membrane permeability and solubility. |

| pKa (Acid Dissociation Constant) | ~8.5 (Predicted, for the amine) | Determines the ionization state at physiological pH, impacting receptor binding and solubility. |

| Aqueous Solubility | Low (Predicted for free base) | A critical factor for oral bioavailability. |

| Polar Surface Area (PSA) | ~38.3 Ų (Predicted) | Influences membrane transport and blood-brain barrier penetration. |

Note: Predicted values are generated from standard computational models and should be confirmed experimentally.

The related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, is reported to have high water solubility (100 mg/mL), suggesting that salt formation significantly enhances the aqueous solubility of this class of compounds.[6]

Biological Context and Rationale for Characterization

While the specific biological activity of this compound is not widely reported, the structurally similar compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, is a known selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[6] LOXL2 is an enzyme implicated in the cross-linking of collagen and elastin, and its inhibition is a therapeutic strategy in fibrotic diseases and some cancers. This provides a strong rationale for the detailed physicochemical characterization of its analogues, as these properties are pivotal for optimizing potency, selectivity, and pharmacokinetic profiles.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 2-chloro-4-cyanopyridine. This multi-step synthesis involves a Grignard reaction followed by reduction.

Caption: Proposed two-step synthesis of the target compound.

Conceptual Protocol:

-

Grignard Reaction: To a solution of 2-chloro-4-cyanopyridine in an anhydrous ether solvent (e.g., THF) at reduced temperature, a solution of cyclopropylmagnesium bromide is added dropwise. The reaction is stirred until completion and then quenched with an aqueous solution of ammonium chloride. The resulting intermediate ketone, (2-chloropyridin-4-yl)(cyclopropyl)methanone, is extracted and purified.

-

Reductive Amination: The intermediate ketone is dissolved in a suitable solvent such as methanol. Ammonia is introduced, followed by a reducing agent like sodium cyanoborohydride. The reaction proceeds to form the final product, this compound. The product is then isolated and purified, typically by column chromatography.

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is paramount. The following are standardized protocols for key parameters.

Determination of logP (Shake-Flask Method)

This protocol is based on the traditional and reliable shake-flask method.[7]

Caption: Workflow for logP determination via the shake-flask method.

Detailed Steps:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.

-

Sample Preparation: Accurately weigh the compound and dissolve it in the aqueous phase to a known concentration.

-

Equilibration: Add a known volume of the n-octanol phase to the aqueous solution of the compound. Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method like UV-Vis spectroscopy or LC-MS.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

Detailed Steps:

-